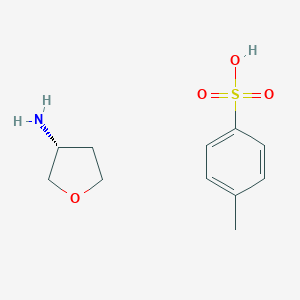

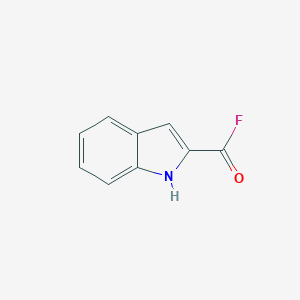

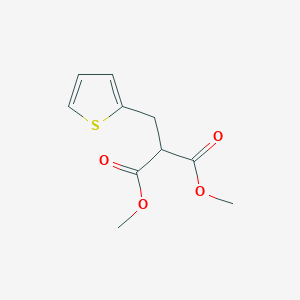

Ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate, commonly referred to as 2-Chlorophenol, is an organic compound with a wide range of applications. It is a colorless to pale yellow liquid with a distinct odor. 2-Chlorophenol is used in the manufacture of dyes, pharmaceuticals, and agricultural chemicals. It is also used in the synthesis of other compounds and as an intermediate in the production of polymers.

Aplicaciones Científicas De Investigación

2-Chlorophenol is used as a reagent in a variety of scientific research applications. It is used in the synthesis of other compounds, such as chlorophenols and phenol ethers. It is also used in the synthesis of polymers, such as polyethylene, polypropylene, and polyvinyl chloride. Additionally, it is used in the synthesis of pharmaceuticals, dyes, and agricultural chemicals.

Mecanismo De Acción

2-Chlorophenol is an electrophile and reacts with nucleophiles, such as amines and thiols, to form a variety of products. The reaction is a nucleophilic substitution reaction and occurs through a two-step mechanism. In the first step, the nucleophile attacks the electrophilic carbon atom of the 2-chlorophenol molecule, forming a carbocation intermediate. In the second step, the carbocation is attacked by a nucleophile, forming a new product.

Biochemical and Physiological Effects

2-Chlorophenol is toxic to humans and other organisms. It is absorbed through the skin and can cause skin irritation and sensitization. Inhalation of 2-Chlorophenol can cause respiratory irritation and damage to the lungs. Ingestion of 2-Chlorophenol can cause gastrointestinal irritation and damage to the liver and kidneys.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Chlorophenol is a useful reagent for laboratory experiments due to its low cost and availability. It is also relatively stable and can be stored for long periods of time. However, it is toxic and must be handled with care. Additionally, some of the products of the reaction can be difficult to purify and can contaminate the reaction mixture.

Direcciones Futuras

There are several potential future directions for research on 2-Chlorophenol. These include the development of new synthesis methods that are more efficient and produce fewer byproducts, the development of new catalysts for the reaction, and the development of new applications for 2-Chlorophenol. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Chlorophenol on humans and other organisms.

Métodos De Síntesis

2-Chlorophenol can be synthesized from benzene and chlorine in a reaction called chlorination. The reaction is conducted in a reaction vessel at a temperature of 50-60°C and a pressure of 1-3 bar. The reaction is exothermic and the products are 2-Chlorophenol and hydrogen chloride. The reaction can be catalyzed by a variety of catalysts, including iron and aluminum chloride.

Propiedades

IUPAC Name |

ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTUSWAHELSQMB-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)

![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B40974.png)